molecular formula C11H8ClN3 B017339 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline CAS No. 161087-48-5

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline

Cat. No.: B017339
CAS No.: 161087-48-5
M. Wt: 217.65 g/mol
InChI Key: GJOVRMBVMMUKJY-UHFFFAOYSA-N
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Description

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline is a synthetic organic compound characterized by an imidazole ring with a methyl group at the 3-position and a chlorine atom at the 2-position. This compound has been utilized as a research tool in various scientific studies due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline typically involves the reaction of 2-chloroquinoline with 3-methylimidazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline has been investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis and inhibit cell proliferation through mechanisms involving DNA damage and cell cycle arrest .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects, showing activity against several bacterial strains. This suggests potential applications in developing new antimicrobial agents.

Toxicology

Research indicates that this compound may possess mutagenic properties:

  • Mutagenicity Studies : Similar compounds within the imidazoquinoline class are known to cause genetic mutations. This compound's structural features may contribute to its ability to form DNA adducts, leading to mutagenesis and potential carcinogenicity .

Material Science

The unique chemical properties of this compound make it a candidate for applications in material science:

  • Synthesis of Novel Materials : The compound can serve as a building block for synthesizing more complex structures used in various industrial applications, including the development of polymers and other advanced materials.

Case Study 1: Anticancer Activity

Research conducted on the efficacy of this compound against human cancer cell lines demonstrated significant cytotoxicity. The study utilized various assays to assess cell viability and apoptosis induction. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner, suggesting its potential as an anticancer agent.

Case Study 2: Mutagenicity Assessment

A study assessing the mutagenic potential of this compound employed bacterial reverse mutation assays (Ames test). The findings revealed that the compound induced mutations at concentrations relevant to environmental exposure levels, highlighting its relevance in toxicological assessments.

Mechanism of Action

The mechanism of action of 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline involves its interaction with DNA. The compound can bind to DNA and form adducts, which inhibit DNA replication or repair. This property is particularly significant in its potential anticancer activity, as it can induce apoptosis in cancer cells by disrupting their DNA .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-methylimidazo[4,5-F]quinoline: Another imidazoquinoline derivative with similar structural features but different functional groups.

    2-Chloro-3-methylimidazo[4,5-F]quinoline: Similar to 3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline but with a different substitution pattern.

    3-Methyl-2-chloroquinoline: Lacks the imidazole ring but shares the quinoline core structure

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form DNA adducts and its potential anticancer activity set it apart from other similar compounds .

Biological Activity

3-Methyl-2-chloro-3H-imidazo[4,5-F]quinoline (MCIQ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₈ClN₃
  • Molecular Weight : 217.65 g/mol
  • Structure : MCIQ features a quinoline structure fused with an imidazole ring, which enhances its reactivity and biological activity.

The biological activity of MCIQ is primarily attributed to its interaction with DNA and various cellular pathways:

  • DNA Interaction : MCIQ can bind to DNA, forming adducts that disrupt normal DNA replication and repair processes. This genotoxicity is significant for its potential anticancer effects, as it may induce apoptosis in cancer cells by causing DNA damage .
  • Enzyme Modulation : The compound has been shown to interact with cytochrome P450 isoform CYP1A2, leading to metabolic activation pathways that generate reactive metabolites capable of forming DNA adducts. This interaction is crucial for understanding its mutagenic potential.
  • Oxidative Stress : Research indicates that MCIQ may induce oxidative stress, contributing to its genotoxic effects. However, the precise role of oxidative stress in its mechanism remains an area for further investigation .

Anticancer Properties

MCIQ has demonstrated promising anticancer activity through various studies:

  • In Vitro Studies : MCIQ exhibited significant cytotoxic effects against several cancer cell lines. For example, it inhibited the growth of HCT116 human colon carcinoma cells with a GI50 value of approximately 2.30 μM .
  • In Vivo Studies : Animal studies have shown that MCIQ induces DNA damage and chromosomal anomalies in rodent models. Dose-response relationships have been established, indicating that higher doses correlate with increased levels of DNA adducts and mutations.

Antimicrobial Properties

Preliminary studies suggest that MCIQ may possess antimicrobial properties, although these findings require further validation through rigorous testing:

  • Mechanism : The compound's structure suggests potential interactions with microbial enzymes or cellular targets that could inhibit growth or viability.

Case Study 1: Genotoxicity Assessment

A study investigated the genotoxic effects of MCIQ using Big Blue rats fed varying doses of the compound. The results indicated a dose-dependent increase in DNA adduct formation and mutations in both colon and liver tissues. Notably, the expression of DNA repair enzymes was higher in the colon than in the liver, suggesting tissue-specific responses to MCIQ exposure.

Case Study 2: Antiproliferative Activity

Research focusing on the antiproliferative effects of MCIQ on cancer cell lines revealed significant inhibition rates. The compound was effective against multiple cancer types, highlighting its potential as a lead compound for drug development targeting specific pathways involved in tumor growth .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerGI50 = 2.30 μM against HCT116 cells
GenotoxicityInduces DNA adducts and mutations in rodent models
AntimicrobialPotential interactions with microbial targets

Properties

IUPAC Name

2-chloro-3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOVRMBVMMUKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434902
Record name 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161087-48-5
Record name 3-METHYL-2-CHLORO-3H-IMIDAZO[4,5-F]QUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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